molecular formula C10H7ClFNO2 B8641708 2-(1-Chloroethyl)-8-fluoro-4H-3,1-benzoxazin-4-one CAS No. 89441-14-5

2-(1-Chloroethyl)-8-fluoro-4H-3,1-benzoxazin-4-one

Cat. No. B8641708
Key on ui cas rn: 89441-14-5
M. Wt: 227.62 g/mol
InChI Key: HFCLDXYVFBIBKL-UHFFFAOYSA-N
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Patent
US04736033

Procedure details

A mixture of 9.3 g of 2-amino-3-fluoro-benzoic acid and 18,6 ml of α-chloropropionyl chloride was refluxed for 3 hours and excess acid chloride was distilled off. The residue was concentrated under reduced pressure at 70° C. for 2 hours to obtain 2-(1-chloroethyl)-8-fluoro-4H-3,1-benzoxazine-4-one which was used as is for the next step.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][CH:13]([CH3:17])[C:14](Cl)=O>>[Cl:12][CH:13]([C:17]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([F:11])[C:2]=2[N:1]=1)[CH3:14]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
excess acid chloride was distilled off
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated under reduced pressure at 70° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC(C)C1=NC2=C(C(O1)=O)C=CC=C2F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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